Bienvenue dans la boutique en ligne BenchChem!

GABAA receptor agent 6

GABA receptor pharmacology subtype selectivity 3,9-diazaspiro[5.5]undecane antagonists

GABAA receptor agent 6 is a commercial vendor catalog designation (CAS 1808463-81-1; molecular formula C18H25N3O2) with the IUPAC name N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide. This designation presents a critical identity ambiguity: in primary literature, this exact chemical structure corresponds to a γ-GABAA receptor antagonist (compound with Ki of 0.56 μM.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
Cat. No. B12413641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 6
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2
InChIInChI=1S/C18H25N3O2/c1-14(22)20-16-4-2-3-15(13-16)17(23)21-11-7-18(8-12-21)5-9-19-10-6-18/h2-4,13,19H,5-12H2,1H3,(H,20,22)
InChIKeyDCGKLGYFWMHNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GABAA Receptor Agent 6: Identity Clarification and Compound Distinction for Scientific Procurement


GABAA receptor agent 6 is a commercial vendor catalog designation (CAS 1808463-81-1; molecular formula C18H25N3O2) with the IUPAC name N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide [1]. This designation presents a critical identity ambiguity: in primary literature, this exact chemical structure corresponds to a γ-GABAA receptor antagonist (compound 2027) with Ki of 0.56 μM [2]. However, the name 'Compound 6' in peer-reviewed pharmacology literature refers to a structurally distinct pyrazoloquinolinone (PZ-II-029) that acts as an α6 subunit-selective GABAA receptor positive allosteric modulator (PAM) [3]. These two compounds share no structural homology and have opposing pharmacological mechanisms—antagonist versus PAM. Procurement decisions must therefore begin with verification of the intended chemical entity based on CAS number and IUPAC name rather than relying on the ambiguous vendor-assigned 'agent 6' descriptor.

Why Generic GABAA Receptor Ligands Cannot Substitute for GABAA Receptor Agent 6 in Experimental Workflows


The designation 'GABAA receptor agent 6' encompasses two structurally and mechanistically distinct chemical entities that cannot be substituted for one another in experimental protocols. For the γ-GABAA antagonist (CAS 1808463-81-1), substitution with generic GABAA antagonists such as bicuculline or gabazine introduces fundamentally different subunit selectivity profiles; this compound exhibits distinct IC50 values across eight receptor subtypes ranging from 0.29 μM to 6.68 μM, a selectivity fingerprint that would not be reproduced by alternative antagonists [1]. For the pyrazoloquinolinone α6-PAM (Compound 6/PZ-II-029), substitution with classical benzodiazepine PAMs such as diazepam fails because diazepam is α6GABAA receptor-inactive—it lacks efficacy at the very subunit combination that defines the therapeutic and experimental utility of Compound 6 [2]. Furthermore, within the same pyrazoloquinolinone chemical class, deuterated analogues (DK-I-56-1, RV-I-29) exhibit significantly longer pharmacokinetic half-lives than the parent Compound 6, meaning that even structurally similar analogues are not functionally interchangeable for in vivo studies requiring the parent compound's specific exposure profile [3].

Quantitative Differentiation Evidence: GABAA Receptor Agent 6 Versus Closest Comparators


γ-GABAA Antagonist (CAS 1808463-81-1): Subtype Selectivity Profile Versus Closest Structural Analogue GABAA Receptor Agent 5

GABAA receptor agent 6 (CAS 1808463-81-1; compound 2027) exhibits a distinct subunit selectivity profile compared to the structurally related GABAA receptor agent 5 (compound 018), both belonging to the 3,9-diazaspiro[5.5]undecane chemical series [1]. Across a panel of recombinant human GABAA receptor subtypes expressed in HEK cells, compound 2027 shows antagonist activity with IC50 values spanning approximately 23-fold from 0.29 μM to 6.68 μM, whereas compound 018 demonstrates a different selectivity fingerprint .

GABA receptor pharmacology subtype selectivity 3,9-diazaspiro[5.5]undecane antagonists

γ-GABAA Antagonist (CAS 1808463-81-1): Membrane Permeability Differentiation from GABAA Receptor Agent 2

GABAA receptor agent 6 (compound 2027) exhibits low cellular membrane permeability, a physicochemical property that distinguishes it from more membrane-permeable GABAA antagonists such as GABAA receptor agent 2 . This permeability limitation is a documented characteristic of the 3,9-diazaspiro[5.5]undecane scaffold that must be considered when designing cellular assays or interpreting apparent potency measurements [1].

cell permeability CNS drug discovery in vitro pharmacology

Pyrazoloquinolinone Compound 6 (PZ-II-029): α6 Subunit Selectivity Versus Benzodiazepine-Class PAMs

The pyrazoloquinolinone designated 'Compound 6' in the scientific literature (PZ-II-029) demonstrates α6 subunit-selective positive allosteric modulation of GABAA receptors, a selectivity profile that fundamentally differentiates it from classical benzodiazepine PAMs [1]. This selectivity was established through functional studies in Xenopus oocytes expressing recombinant receptors [2].

α6GABAA receptor subunit selectivity pyrazoloquinolinone PAM

Pyrazoloquinolinone Compound 6: In Vivo Behavioral Selectivity Versus Sedation Liability of Non-Selective GABAA PAMs

Compound 6 demonstrates in vivo behavioral efficacy in schizophrenia-relevant animal models without inducing sedation at behaviorally effective doses, distinguishing it from non-selective GABAA PAMs that typically produce sedation as a dose-limiting side effect [1]. This property is attributed to the restricted expression of α6GABAA receptors primarily in cerebellar granule cells and trigeminal ganglia, limiting off-target effects in brain regions mediating sedation [2].

behavioral pharmacology therapeutic index α6GABAA receptor schizophrenia models

Pyrazoloquinolinone Compound 6: Pharmacokinetic Differentiation from Deuterated Analogues DK-I-56-1 and RV-I-29

Compound 6 serves as the non-deuterated parent compound for a series of deuterated analogues (DK-I-56-1, DK-I-58-1, RV-I-29) that were specifically developed to improve pharmacokinetic half-life while retaining α6GABAA receptor selectivity and efficacy [1]. The deuterated derivatives maintain similar α6GABAA receptor selectivity and in vivo efficacy but exhibit longer plasma half-lives [2].

deuterated compounds pharmacokinetics α6GABAA PAM half-life extension

Pyrazoloquinolinone Compound 6: Efficacy in Migraine Model Versus Clinical Standard Topiramate

Compound 6 and its deuterated analogue DK-I-56-1 demonstrate efficacy in a capsaicin-induced migraine-mimicking model via α6GABAA receptor positive allosteric modulation, providing a mechanism distinct from standard-of-care anti-migraine agents including topiramate [1]. The α6GABAA receptor is highly expressed in trigeminal ganglia, the sensory hub of the trigeminovascular system, representing a novel target for migraine pharmacotherapy [2].

migraine trigeminovascular system α6GABAA PAM preclinical efficacy

Evidence-Based Application Scenarios for GABAA Receptor Agent 6 Procurement and Experimental Use


γ-GABAA Receptor Subtype Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

For researchers requiring a well-characterized γ-GABAA antagonist with documented IC50 values across eight distinct recombinant human GABAA receptor subtypes (α1β2δ, α4β1δ, α4β2δ, α6β2δ, α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), GABAA receptor agent 6 (CAS 1808463-81-1; compound 2027) provides a valuable reference compound for subtype selectivity profiling and SAR studies within the 3,9-diazaspiro[5.5]undecane chemical series [1]. The compound's documented low cellular membrane permeability also makes it suitable as a control for evaluating permeability artifacts in cellular assay systems .

α6GABAA Receptor-Selective Positive Allosteric Modulation in Cerebellar and Neuropsychiatric Disease Models

The pyrazoloquinolinone Compound 6 (PZ-II-029) is specifically indicated for in vivo and in vitro studies requiring selective positive allosteric modulation of α6 subunit-containing GABAA receptors, with demonstrated efficacy in preclinical models of sensorimotor gating deficits (methamphetamine-induced PPI disruption), schizophrenia-relevant behaviors (PCP-induced social withdrawal and cognitive impairment), and trigeminovascular activation (capsaicin-induced migraine model) [2]. Unlike benzodiazepines, Compound 6 maintains α6GABAA receptor activity and does not induce sedation at behaviorally effective doses [3].

Pharmacokinetic Optimization Studies Using Deuterated α6GABAA PAM Analogues

For programs requiring extended target engagement or oral administration in chronic dosing paradigms, the deuterated analogues of Compound 6 (DK-I-56-1, DK-I-58-1, RV-I-29) offer longer plasma half-lives while retaining α6GABAA receptor selectivity and efficacy [4]. Parent Compound 6 serves as the essential non-deuterated reference standard for comparative pharmacokinetic and metabolic stability studies evaluating the impact of deuteration on clearance and exposure parameters [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAA receptor agent 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.